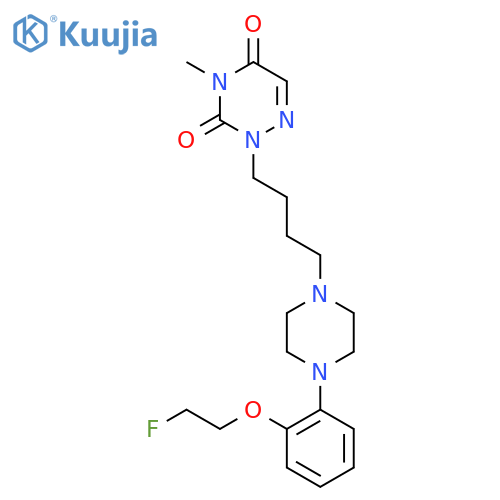Cas no 1351409-39-6 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)

2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione 化学的及び物理的性質
名前と識別子
-
- BDBM50438565
- 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
- 1,2,4-Triazine-3,5(2H,4H)-dione, 2-[4-[4-[2-(2-fluoroethoxy)phenyl]-1-piperazinyl]butyl]-4-methyl-
-
- MDL: MFCD31714221
- インチ: 1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3
- InChIKey: SXCVVYUSUGUSMW-UHFFFAOYSA-N
- SMILES: FCCOC1C=CC=CC=1N1CCN(CCCCN2C(N(C)C(C=N2)=O)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 9
- 複雑さ: 583
- XLogP3: 2.1
- トポロジー分子極性表面積: 68.7
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532501-1g |
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione; . |
1351409-39-6 | 1g |
€850.90 | 2025-02-15 | ||
| abcr | AB532501-1 g |
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione |
1351409-39-6 | 1g |
€850.90 | 2023-02-01 |
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dioneに関する追加情報
Comprehensive Overview of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 1351409-39-6)
The compound 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, identified by its CAS number 1351409-39-6, represents a sophisticated chemical entity with significant potential in pharmaceutical research. This molecule features a unique combination of a piperazine ring, a fluoroethoxy moiety, and a triazinedione core, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting central nervous system (CNS) disorders, given its structural resemblance to known neuroactive compounds.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment approaches. The 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione structure aligns with this trend, as its modular design allows for targeted modifications to enhance bioavailability and receptor selectivity. This adaptability is particularly relevant in addressing neurodegenerative diseases and mood disorders, where current therapies often face limitations in efficacy and side-effect profiles.
The fluoroethoxy group in this compound is noteworthy for its potential to improve blood-brain barrier (BBB) penetration, a critical factor in CNS drug development. This feature has sparked discussions in scientific forums about optimizing fluorinated compounds for enhanced pharmacokinetics. Additionally, the piperazine moiety is a common pharmacophore in dopamine and serotonin receptor modulators, suggesting possible applications in psychopharmacology.
From a synthetic chemistry perspective, the triazinedione core of CAS 1351409-39-6 offers intriguing possibilities for heterocyclic diversification. Researchers are investigating its utility as a scaffold for multi-target ligands, a strategy gaining traction in polypharmacology. This approach could address complex diseases like Alzheimer's or Parkinson's, where single-target drugs often show limited success. The compound's structure-activity relationship (SAR) studies are currently a hot topic in medicinal chemistry publications.
Quality control and analytical characterization of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione require advanced techniques such as HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, crucial for preclinical studies. The pharmaceutical industry's growing emphasis on QC/QA protocols for novel chemical entities has made proper characterization of compounds like 1351409-39-6 essential for regulatory compliance.
Environmental considerations in handling fluorinated pharmaceuticals have also become a significant discussion point. While CAS 1351409-39-6 shows promise in therapeutic applications, researchers are concurrently evaluating its environmental fate and green chemistry synthesis routes. This dual focus reflects the industry's commitment to sustainable drug development practices, balancing innovation with ecological responsibility.
In conclusion, 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 1351409-39-6) represents a compelling case study in modern drug discovery. Its structural complexity and potential therapeutic applications position it at the intersection of several cutting-edge research areas, from CNS therapeutics to sustainable chemistry. As investigations continue, this compound may well emerge as a valuable tool in addressing some of medicine's most challenging neurological and psychiatric conditions.
1351409-39-6 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) Related Products
- 32823-06-6(Aluminum Metaphosphate)
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)
- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 1348418-97-2(Scrambled TRAP Fragment)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
